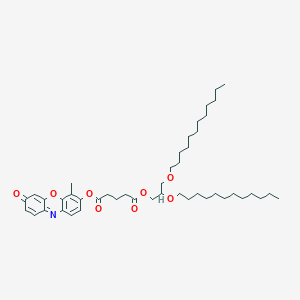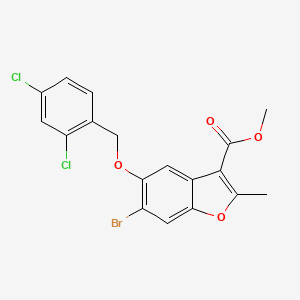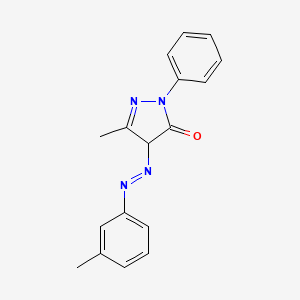
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This compound produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate involves the esterification of glutaric acid with 1,2-di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar esterification processes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate primarily undergoes hydrolysis reactions catalyzed by lipase enzymes. This hydrolysis results in the cleavage of ester bonds, producing free fatty acids and methylresorufin.
Common Reagents and Conditions
Reagents: Lipase enzymes, water, and buffer solutions.
Conditions: The reactions typically occur at physiological pH and temperature, mimicking biological conditions.
Major Products
The major products formed from the hydrolysis of this compound are free fatty acids and methylresorufin.
Scientific Research Applications
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a chromogenic substrate for studying lipase activity and enzyme kinetics.
Biology: In the detection and quantification of lipase activity in various biological samples.
Medicine: For diagnostic purposes, particularly in assays to measure pancreatic lipase activity in human serum.
Industry: In the development of biosensors and bioassays for detecting lipase activity in industrial processes.
Mechanism of Action
The primary target of 1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is the enzyme lipase. Lipases catalyze the hydrolysis of triacylglycerol ester linkages, converting them to free fatty acids and glycerol. The compound interacts with lipase enzymes by serving as a substrate, leading to the production of methylresorufin, which can be detected colorimetrically.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-lauryl-rac-glycero-3-glutaric acid 6-methylresorufin ester: A similar chromogenic substrate used for lipase activity assays.
Pentanedioic acid, 2,3-bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl ester: Another compound with similar applications in lipase activity detection.
Uniqueness
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate is unique due to its specific interaction with lipase enzymes and the distinct colorimetric change it undergoes upon hydrolysis. This makes it a valuable tool in both research and industrial applications for detecting and quantifying lipase activity.
Properties
Molecular Formula |
C45H69NO8 |
|---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
1-O-(2,3-didodecoxypropyl) 5-O-(4-methyl-7-oxophenoxazin-3-yl) pentanedioate |
InChI |
InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-41-30-29-40-45(36(41)3)54-42-33-37(47)27-28-39(42)46-40/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 |
InChI Key |
JEGLJLCZRAWOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=C(C2=C(C=C1)N=C3C=CC(=O)C=C3O2)C)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)


![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

